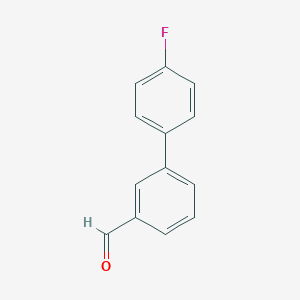

3-(4-Fluorophenyl)benzaldehyde

Description

The exact mass of the compound 3-(4-Fluorophenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorophenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYDCJYMOBKHTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362715 |

Source

|

| Record name | 3-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164334-74-1 |

Source

|

| Record name | 3-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164334-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and includes relevant safety and spectral data.

Core Properties and Data

3-(4-Fluorophenyl)benzaldehyde, also known as 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a versatile aromatic aldehyde. Its structure, featuring a fluorinated biphenyl backbone, makes it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules in drug discovery.

Table 1: Chemical and Physical Properties of 3-(4-Fluorophenyl)benzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 164334-74-1 | [1][2][3] |

| Molecular Formula | C₁₃H₉FO | [1][4] |

| Molecular Weight | 200.21 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Boiling Point | 114-116 °C at 0.7 Torr | [4] |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [4] |

| Storage Temperature | Room Temperature | [4] |

Table 2: Synonyms

| Synonym |

| 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde |

| 4'-Fluorobiphenyl-3-carboxaldehyde |

| 4'-Fluoro-3-biphenylcarboxaldehyde |

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of biaryl compounds, including 3-(4-Fluorophenyl)benzaldehyde. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-(4-Fluorophenyl)benzaldehyde based on established Suzuki-Miyaura coupling methodologies for similar compounds.[2][5][6][7][8]

Materials:

-

3-Bromobenzaldehyde

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add 3-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 eq).

-

Reaction Execution: Purge the reaction mixture with nitrogen or argon for 15-20 minutes. Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(4-Fluorophenyl)benzaldehyde.

Caption: Experimental workflow for the synthesis of 3-(4-Fluorophenyl)benzaldehyde.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating 3-(4-Fluorophenyl)benzaldehyde in specific biological signaling pathways. However, the broader class of benzaldehydes and fluorinated aromatic compounds are known to exhibit a range of biological activities.[9][10] Benzaldehyde itself has been studied for its potential as an antibiotic modulator.[9][11] The introduction of a fluorophenyl group can enhance biological activity and is a common strategy in the design of kinase inhibitors and other therapeutic agents.[12]

Further research is required to elucidate the specific mechanism of action and any potential interactions of 3-(4-Fluorophenyl)benzaldehyde with cellular signaling cascades. As this compound is a versatile intermediate, its biological effects are typically explored in the context of the larger molecules synthesized from it.

Safety Information

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | [4] |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | [4] |

| H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehydic proton should appear further downfield (δ 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), and the carbon-fluorine bond will exhibit characteristic coupling.

-

¹⁹F NMR: The fluorine NMR will show a signal characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.21). Fragmentation patterns will likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the biphenyl system.

This technical guide provides a foundational understanding of 3-(4-Fluorophenyl)benzaldehyde for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is encouraged to fully characterize this versatile compound and explore its potential applications.

References

- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. 3-(4-FLUOROPHENYL)BENZALDEHYDE | 164334-74-1 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster [mdpi.com]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-Fluoro-3-biphenylcarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4'-Fluoro-3-biphenylcarboxaldehyde, a biphenyl derivative of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic techniques and synthetic methodologies employed to confirm the molecular structure of this compound, presenting data in a clear and accessible format for researchers and professionals in the field.

Molecular Identity and Physicochemical Properties

4'-Fluoro-3-biphenylcarboxaldehyde is a biaryl aldehyde with the chemical formula C₁₃H₉FO.[1][2] Its structure consists of a benzaldehyde moiety linked to a 4-fluorophenyl group at the 3-position. The systematic IUPAC name for this compound is 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde.[1]

| Property | Value | Reference |

| CAS Number | 164334-74-1 | [1][2] |

| Molecular Formula | C₁₃H₉FO | [1][2] |

| Molecular Weight | 200.21 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typical) | [1] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to 4'-Fluoro-3-biphenylcarboxaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. In this case, 3-bromobenzaldehyde is coupled with 4-fluorophenylboronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

-

3-bromobenzaldehyde

-

4-fluorophenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Fluoro-3-biphenylcarboxaldehyde as a solid.

Spectroscopic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a characteristic signal for the aldehyde proton (9.5-10.5 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.8 - 8.2 | Multiplets | 4H | Protons on the benzaldehyde ring |

| 7.1 - 7.6 | Multiplets | 4H | Protons on the fluorophenyl ring |

The protons on the benzaldehyde ring will exhibit complex splitting patterns due to their meta and para relationships. The protons on the fluorophenyl ring will appear as two doublets of doublets (or triplets) due to coupling with the fluorine atom and adjacent protons.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the fluorine (C-F) |

| 115 - 145 | Aromatic carbons |

The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom.

3.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet definitive tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected in the typical range for an aryl fluoride, likely between -110 and -120 ppm (relative to CFCl₃). The multiplicity of this signal will be a triplet of triplets (or a more complex multiplet) due to coupling with the ortho and meta protons on the fluorophenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1220 | Strong | Aryl C-F stretch |

The strong absorption around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. The presence of bands around 2820 cm⁻¹ and 2720 cm⁻¹ is also a key indicator of an aldehyde C-H bond. A strong band in the region of 1220 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z | Interpretation |

| 200 | [M]⁺, Molecular ion peak |

| 199 | [M-H]⁺, Loss of the aldehyde proton |

| 171 | [M-CHO]⁺, Loss of the formyl group |

| 126 | [M-C₆H₄F]⁺, Loss of the fluorophenyl group |

| 95 | [C₆H₄F]⁺, Fluorophenyl cation |

The mass spectrum is expected to show a molecular ion peak at m/z 200, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the aldehyde proton (M-1) and the formyl group (M-29).

Conclusion

The combination of synthesis via Suzuki-Miyaura cross-coupling and comprehensive spectroscopic analysis provides a robust framework for the unambiguous structure elucidation of 4'-Fluoro-3-biphenylcarboxaldehyde. The predicted spectroscopic data, based on established principles and analysis of analogous compounds, offers a clear roadmap for researchers to confirm the identity and purity of this important chemical entity. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel biphenyl derivatives for applications in drug discovery and materials science.

References

Physical and chemical properties of 3-(4-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(4-Fluorophenyl)benzaldehyde (also known as 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde). It includes detailed experimental protocols for its synthesis and characteristic reactions, designed to support research and development in medicinal chemistry, materials science, and organic synthesis.

Core Properties and Data

3-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorinated phenyl ring coupled with a benzaldehyde moiety, makes it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and specialty polymers.[1][2] The presence of the aldehyde group allows for a wide range of chemical transformations, while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.

Identifiers and General Data

| Property | Value | Reference(s) |

| CAS Number | 164334-74-1 | [1][3][4][5][6] |

| Molecular Formula | C₁₃H₉FO | [1][3] |

| Molecular Weight | 200.21 g/mol | [1][3] |

| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, 4'-Fluoro-3-biphenylcarboxaldehyde | [1][3] |

| Purity | ≥ 97% (as determined by HPLC) | [1] |

Physical Properties

There is some discrepancy among suppliers regarding the physical state of this compound at room temperature. It has been listed as both a liquid and a solid. The following data has been compiled from available sources.

| Property | Value | Reference(s) |

| Appearance | Liquid or Solid | [1][4] |

| Boiling Point | 114-116 °C (at 0.7 Torr)328.8 °C (at 760 mmHg) | [3][4] |

| Density | ~1.173 g/cm³ (Predicted) | [3][4] |

| Storage | Store at 0-8 °C or Room Temperature | [1][4] |

Note: The reported melting point of 284 °C (decomposition) from one source is considered anomalous and likely inaccurate, given other data points.[3]

Spectroscopic and Analytical Data

No experimentally verified spectra for 3-(4-Fluorophenyl)benzaldehyde are publicly available. The following tables present predicted data based on the analysis of its structural components and data from analogous compounds, such as benzaldehyde and fluorinated biphenyls.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~8.10 | Singlet (s) | 1H | Aromatic H (proton ortho to -CHO) |

| ~7.90 | Doublet (d) | 1H | Aromatic H (proton para to -CHO) |

| ~7.65 - 7.55 | Multiplet (m) | 3H | Aromatic H's |

| ~7.20 | Triplet (t) | 2H | Aromatic H (protons ortho to Fluorine) |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~162.5 (d, ¹JCF ≈ 248 Hz) | Fluorine-substituted Aromatic Carbon (C-F) |

| ~142.0 | Aromatic Quaternary Carbon (C-C biphenyl link) |

| ~137.5 | Aromatic Quaternary Carbon (C-CHO) |

| ~136.0 | Aromatic Quaternary Carbon (C-C biphenyl link) |

| ~135.0 | Aromatic CH |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to Fluorine) |

| ~129.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~116.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to Fluorine) |

Predicted Key FTIR Absorptions (Liquid Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2830, ~2730 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Bending |

| ~1225 | Strong | C-F Stretch |

| ~825 | Strong | para-disubstituted C-H Bend (Fluorophenyl ring) |

Predicted Mass Spectrometry (Electron Ionization)

| m/z Ratio | Relative Abundance | Proposed Fragment Ion |

| 200 | High | [M]⁺ (Molecular Ion) |

| 199 | High | [M-H]⁺ (Loss of aldehydic hydrogen) |

| 171 | Medium | [M-CHO]⁺ (Loss of formyl radical) |

| 170 | Medium | [M-CO-H]⁺ (Loss of CO and H radical) |

| 95 | Medium | [C₆H₄F]⁺ (Fluorophenyl cation) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key transformations of 3-(4-Fluorophenyl)benzaldehyde. These protocols are based on established chemical principles and analogous reactions from the literature.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis route using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a standard method for forming carbon-carbon bonds between aromatic rings.

Materials:

-

3-Bromobenzaldehyde (1.0 eq)

-

(4-Fluorophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Toluene

-

Deionized Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde, (4-fluorophenyl)boronic acid, and sodium carbonate.

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Add the palladium catalyst, followed by a 4:1 mixture of toluene and water.

-

Thoroughly degas the mixture by bubbling Argon through the solution for 15 minutes.

-

Heat the reaction mixture to 85 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Once complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add ethyl acetate to dilute the organic phase. Separate the layers and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 3-(4-Fluorophenyl)benzaldehyde.

Characteristic Chemical Reactions

The aldehyde functional group is highly reactive and can undergo a variety of important transformations.

a) Oxidation to Carboxylic Acid

-

Protocol: Dissolve 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color remains. Stir for 1 hour, then quench with isopropanol. Filter the mixture, and extract the filtrate with ethyl acetate. Wash, dry, and concentrate the organic phase to yield 3-(4-Fluorophenyl)benzoic acid.

b) Reduction to Alcohol

-

Protocol: Dissolve 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in methanol or ethanol in a flask and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours, monitoring by TLC. Quench the reaction by slowly adding 1 M HCl until the solution is acidic. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and concentrate the organic layers to yield (3-(4-Fluorophenyl)phenyl)methanol.

c) Wittig Reaction to form an Alkene

-

Protocol: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) dropwise until the orange color of the ylide persists. Stir for 30 minutes. Add a solution of 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether. Dry the organic phase, concentrate, and purify by column chromatography to isolate the alkene product.

Analytical Workflow

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, proton integrations, and carbon environments.

-

Mass Spectrometry (MS): Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight (m/z 200.21) and analyze the fragmentation pattern.

-

Infrared (IR) Spectroscopy: Obtain an FTIR spectrum using a liquid film on a salt plate or as a KBr pellet. Verify the presence of key functional groups, especially the strong carbonyl stretch (~1705 cm⁻¹) and the aldehyde C-H stretches (~2730-2830 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) to determine the purity of the final compound, which should be ≥ 97% for most applications.[1]

References

Spectroscopic Profile of 3-(4-Fluorophenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 3-(4-fluorophenyl)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 3-(4-fluorophenyl)benzaldehyde, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.05 | s | 1H | Aldehyde (-CHO) |

| ~8.10 | s | 1H | Ar-H (H2) |

| ~7.90 | d | 1H | Ar-H (H4 or H6) |

| ~7.85 | d | 1H | Ar-H (H6 or H4) |

| ~7.65 | t | 1H | Ar-H (H5) |

| ~7.60 | dd | 2H | Ar-H (H2'/H6') |

| ~7.15 | t | 2H | Ar-H (H3'/H5') |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde (C=O) |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C4' |

| ~142.0 | C3 |

| ~137.0 | C1 |

| ~136.0 (d, ⁴JCF ≈ 3 Hz) | C1' |

| ~135.0 | C6 |

| ~130.0 (d, ³JCF ≈ 8 Hz) | C2'/C6' |

| ~129.5 | C5 |

| ~129.0 | C4 |

| ~128.0 | C2 |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C3'/C5' |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-fluorophenyl)benzaldehyde is expected to exhibit characteristic absorption bands for the aldehyde and aromatic functionalities. The predicted key absorptions are listed below, based on typical values for aromatic aldehydes and related fluoro-substituted compounds.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2830, ~2730 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1585, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1230 | Strong | C-F Stretch |

| ~840 | Strong | p-Substituted Benzene C-H Bend |

| ~790, ~700 | Strong | m-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for 3-(4-fluorophenyl)benzaldehyde is available in the form of predicted collision cross-sections for various adducts. Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Collision Cross Section Data for 3-(4-Fluorophenyl)benzaldehyde Adducts[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.07102 | 139.3 |

| [M+Na]⁺ | 223.05296 | 148.7 |

| [M-H]⁻ | 199.05646 | 145.3 |

| [M+NH₄]⁺ | 218.09756 | 158.6 |

| [M+K]⁺ | 239.02690 | 144.5 |

| [M]⁺ | 200.06319 | 138.5 |

A plausible fragmentation pattern under EI-MS would involve the initial formation of the molecular ion (M⁺˙ at m/z = 200), followed by the loss of a hydrogen radical to form the stable acylium ion ([M-H]⁺ at m/z = 199). Further fragmentation would likely involve the loss of the formyl group (•CHO) to yield the 3-(4-fluorophenyl)phenyl cation at m/z = 171, and subsequent fragmentation of the biphenyl core.

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(4-fluorophenyl)benzaldehyde (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon signals, including those of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of liquid 3-(4-fluorophenyl)benzaldehyde is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. The electron energy is typically set to 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3-(4-fluorophenyl)benzaldehyde.

Caption: General workflow for the spectroscopic characterization of 3-(4-Fluorophenyl)benzaldehyde.

References

An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)benzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)benzaldehyde, a versatile intermediate in the pharmaceutical and specialty chemical industries.[1] Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents. The methodologies outlined herein are intended to empower researchers to generate reliable and reproducible solubility data, crucial for process development, formulation, and chemical synthesis.

Core Physicochemical Properties

3-(4-Fluorophenyl)benzaldehyde is an aromatic aldehyde notable for its fluorinated phenyl group.[1] This substitution influences its electronic properties and, consequently, its interactions with various solvents. While specific solubility values are not readily published, its identity as a liquid at room temperature suggests it is likely miscible with a range of common organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 3-(4-Fluorophenyl)benzaldehyde in common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, the following table is presented as a template for researchers to record their experimentally determined data.

Table 1: Experimentally Determined Solubility of 3-(4-Fluorophenyl)benzaldehyde

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Ethanol | Gravimetric | |||

| Methanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Toluene | Gravimetric | |||

| Dichloromethane | Gravimetric | |||

| Hexane | Gravimetric |

Experimental Protocols for Solubility Determination

The recommended method for determining the solubility of a liquid solute like 3-(4-Fluorophenyl)benzaldehyde in organic solvents is the gravimetric method. This technique is straightforward, cost-effective, and relies on precise mass measurements.[2]

Gravimetric Method for Liquid Solutes

Objective: To determine the mass of 3-(4-Fluorophenyl)benzaldehyde that can be dissolved in a specific volume of a given organic solvent at a controlled temperature to create a saturated solution.

Materials:

-

3-(4-Fluorophenyl)benzaldehyde (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, hexane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure:

-

Equilibration: Add an excess amount of 3-(4-Fluorophenyl)benzaldehyde to a known volume of the selected organic solvent in a sealed container.

-

Saturation: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of a separate, undissolved phase of the solute indicates saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette, ensuring no undissolved solute is transferred. To remove any suspended microdroplets, pass the withdrawn sample through a chemically compatible syringe filter into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more volatile solvents or heat-sensitive compounds.

-

Mass Determination: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the solute residue on an analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of 3-(4-Fluorophenyl)benzaldehyde and the key relationships influencing its solubility.

Caption: Experimental workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)benzaldehyde (CAS No. 164334-74-1), a key biphenyl carbaldehyde intermediate in the fields of medicinal chemistry and materials science. While a singular "discovery" event is not documented, its history is intrinsically linked to the advent and refinement of modern palladium-catalyzed cross-coupling reactions. This document details the physicochemical properties, synthesis methodologies, and historical context of this compound, with a focus on providing actionable experimental protocols and structured data for laboratory applications.

Introduction

3-(4-Fluorophenyl)benzaldehyde, also known as 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde. Its structure, featuring a biphenyl core with a reactive aldehyde group and a fluorine substituent, makes it a valuable building block in organic synthesis.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and electronic properties of derivative molecules, making it a desirable moiety in the design of pharmaceuticals and advanced materials.[2] This guide will explore the synthesis of this compound, placing it within the historical context of the development of powerful synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Fluorophenyl)benzaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 164334-74-1 | [2] |

| Molecular Formula | C₁₃H₉FO | [2] |

| Molecular Weight | 200.21 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, 4'-Fluoro-3-biphenylcarboxaldehyde | [2] |

Historical Context: The Rise of Cross-Coupling Reactions

The history of 3-(4-Fluorophenyl)benzaldehyde is not one of a singular discovery but rather of enabling technology. Its practical synthesis is a direct result of the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. Reactions like the Suzuki-Miyaura and Negishi couplings revolutionized the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.

Prior to these methods, the synthesis of unsymmetrical biaryls was challenging, often requiring harsh conditions and resulting in low yields. The adve nt of these powerful catalytic systems provided a versatile and efficient means to construct complex molecules like 3-(4-Fluorophenyl)benzaldehyde from readily available starting materials.

Synthesis and Experimental Protocols

The most common and efficient methods for the synthesis of 3-(4-Fluorophenyl)benzaldehyde are the Suzuki-Miyaura and Negishi cross-coupling reactions. These methods offer high yields and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the synthesis of 3-(4-Fluorophenyl)benzaldehyde, this typically involves the reaction of 3-bromobenzaldehyde with 4-fluorophenylboronic acid.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the Suzuki-Miyaura synthesis of 3-(4-Fluorophenyl)benzaldehyde.

Detailed Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):

This protocol is adapted from a reliable method for a similar biaryl synthesis and can be optimized for the specific substrates.

Materials:

-

3-Bromobenzaldehyde

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Water, deionized

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromobenzaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.05 eq) in 1-propanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).

-

Add a 2 M aqueous solution of sodium carbonate (1.2 eq) and deionized water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

The filtrate can be treated with activated carbon to remove residual palladium catalyst.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-(4-Fluorophenyl)benzaldehyde.

Quantitative Data (Hypothetical, based on typical Suzuki-Miyaura reactions):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Bromobenzaldehyde | 1.0 | 185.02 |

| 4-Fluorophenylboronic acid | 1.05 | 139.92 |

| Pd(OAc)₂ | 0.003 | 224.50 |

| PPh₃ | 0.009 | 262.29 |

| Na₂CO₃ | 1.2 | 105.99 |

| Product | Theoretical Yield | Expected Yield Range |

| 3-(4-Fluorophenyl)benzaldehyde | 200.21 g/mol | 80-95% |

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of 3-(4-Fluorophenyl)benzaldehyde, this would typically involve the reaction of 3-bromobenzaldehyde with a (4-fluorophenyl)zinc halide.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the Negishi coupling synthesis of 3-(4-Fluorophenyl)benzaldehyde.

Detailed Experimental Protocol (General):

Materials:

-

4-Fluorobromobenzene

-

Activated zinc (e.g., Rieke® Zinc)

-

3-Bromobenzaldehyde

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the (4-fluorophenyl)zinc bromide reagent by reacting 4-fluorobromobenzene with activated zinc in anhydrous THF.

-

Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromobenzaldehyde and the palladium catalyst in anhydrous THF.

-

To this solution, add the freshly prepared (4-fluorophenyl)zinc bromide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Research and Development

3-(4-Fluorophenyl)benzaldehyde is a versatile intermediate with applications in several areas of chemical research:

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications. The biphenyl scaffold is a common feature in many biologically active compounds, and the fluorine atom can enhance metabolic stability and binding affinity.[1]

-

Materials Science: This compound can be used in the synthesis of novel liquid crystals, polymers, and other advanced materials where the electronic properties of the fluorinated biphenyl unit are advantageous.[2]

-

Organic Synthesis: As a bifunctional molecule with both an aldehyde and a modifiable biphenyl system, it is a valuable tool for the construction of more complex molecular architectures.[1]

Conclusion

While the specific "discovery" of 3-(4-Fluorophenyl)benzaldehyde is not attributable to a single event, its accessibility and utility are a direct consequence of the revolutionary developments in cross-coupling chemistry. The Suzuki-Miyaura and Negishi reactions provide efficient and reliable pathways for its synthesis, enabling its use as a key intermediate in the development of new pharmaceuticals and materials. This guide has provided a comprehensive overview of its properties, historical context, and detailed, adaptable protocols for its synthesis, serving as a valuable resource for researchers in the chemical sciences.

References

Potential Research Areas for 3-(4-Fluorophenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)benzaldehyde, a biphenyl derivative, stands as a versatile scaffold in medicinal chemistry and materials science. Its structural motif, featuring a fluorinated phenyl ring coupled with a reactive benzaldehyde, presents a unique combination of properties conducive to the development of novel therapeutic agents and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. This technical guide delineates potential research avenues for 3-(4-Fluorophenyl)benzaldehyde, providing a comprehensive overview of its synthetic chemistry, physicochemical properties, and prospective biological applications. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to facilitate further investigation by researchers in the field.

Introduction

Biphenyl scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The introduction of a fluorine atom to such structures can significantly modulate their electronic properties, lipophilicity, and metabolic stability, making fluorinated biphenyls attractive building blocks in drug discovery. 3-(4-Fluorophenyl)benzaldehyde serves as a key intermediate for the synthesis of a variety of complex organic molecules.[1][2] Its aldehyde functionality provides a reactive handle for derivatization through reactions like nucleophilic additions and condensations, enabling the construction of diverse molecular architectures such as chalcones, Schiff bases, and stilbenes.[3] These derivatives have shown promise in various therapeutic areas, including oncology and neurology.[1][3]

Physicochemical Properties and Characterization

While specific experimental data for 3-(4-Fluorophenyl)benzaldehyde is not extensively reported in publicly available literature, its properties can be predicted based on analogous compounds.

Table 1: Predicted Physicochemical Properties of 3-(4-Fluorophenyl)benzaldehyde

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₉FO | - |

| Molecular Weight | 200.21 g/mol | - |

| Physical State | Solid | Supplier Information[4] |

| Melting Point | 55-65 °C | Based on 4-biphenylcarboxaldehyde (57-60°C) and the influence of fluorination. |

| Boiling Point | > 300 °C | Based on 4-biphenylcarboxaldehyde (~305°C) and related structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | General solubility of similar aromatic aldehydes. |

Table 2: Predicted Spectroscopic Data for 3-(4-Fluorophenyl)benzaldehyde

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z | Rationale |

| ¹H-NMR (CDCl₃, 400 MHz) | ~10.1 ppm (s, 1H, -CHO); 7.9-7.5 ppm (m, 8H, Ar-H) | Aldehyde proton is strongly deshielded. Aromatic protons will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring and a 1,4-disubstituted fluorobenzene ring. |

| ¹³C-NMR (CDCl₃, 101 MHz) | ~192 ppm (C=O); 165-115 ppm (Ar-C, with C-F coupling) | The aldehyde carbon is characteristic. The aromatic region will show multiple signals, with the carbon attached to fluorine exhibiting a large coupling constant (JC-F). |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch); ~2850, ~2750 (Aldehyde C-H stretch); ~1700 (C=O stretch); ~1600, ~1480 (Ar C=C stretch); ~1230 (C-F stretch) | Characteristic aldehyde and aromatic stretches are expected. The C-F stretch is a key indicator of fluorination. |

| Mass Spectrometry (EI, 70 eV) | m/z 200 (M⁺); 199 (M-H)⁺; 171 (M-CHO)⁺; 95 (C₆H₄F)⁺ | Molecular ion peak, loss of a hydrogen radical, loss of the formyl radical, and the fluorophenyl cation are predicted fragmentation patterns. |

Synthesis of 3-(4-Fluorophenyl)benzaldehyde

The most versatile and widely employed method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups.

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling

The synthesis of 3-(4-Fluorophenyl)benzaldehyde can be achieved by the coupling of 3-formylphenylboronic acid with 4-fluorobromobenzene.

Caption: Proposed synthesis of 3-(4-Fluorophenyl)benzaldehyde via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of analogous biphenyl carboxaldehydes.

Materials:

-

3-Formylphenylboronic acid

-

4-Fluorobromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.2 equivalents), 4-fluorobromobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Research Areas and Applications

The unique structural features of 3-(4-Fluorophenyl)benzaldehyde make it a promising starting material for several research applications.

Medicinal Chemistry

-

Anticancer Agents: The biphenyl scaffold is present in numerous anticancer drugs. Derivatives of 3-(4-Fluorophenyl)benzaldehyde, such as chalcones and Schiff bases, could be synthesized and screened for their cytotoxic activity against various cancer cell lines. The fluorine substituent may enhance the potency and pharmacokinetic properties of these derivatives.

-

Neurological Disorders: While the link is currently general, fluorinated biphenyls have been investigated for their potential in treating neurological disorders.[1] Research could focus on synthesizing derivatives that target specific enzymes or receptors implicated in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

-

Enzyme Inhibitors: The aldehyde group can be a key pharmacophoric feature or a precursor to other functional groups that interact with enzyme active sites. Derivatives could be designed as inhibitors of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are relevant targets in neurological disorders.

Materials Science

-

Fluorescent Probes: The biphenyl core can be elaborated to create fluorescent molecules. These could be investigated as probes for detecting specific ions, molecules, or changes in the cellular environment.

-

Organic Electronics: Biphenyl derivatives are known to have applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of 3-(4-Fluorophenyl)benzaldehyde derivatives could be tuned for such applications.

Proposed Experimental Workflow for Biological Screening

The following workflow outlines a general approach for the initial biological evaluation of novel derivatives synthesized from 3-(4-Fluorophenyl)benzaldehyde.

Caption: A general workflow for the synthesis and biological evaluation of derivatives.

Conclusion

3-(4-Fluorophenyl)benzaldehyde is a promising, yet underexplored, building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundation for future research by proposing a robust synthetic protocol and outlining key areas for investigation. The synthesis and evaluation of a library of derivatives based on this scaffold could lead to the discovery of new lead compounds for drug development or advanced materials with unique properties. Further experimental work is required to fully elucidate the chemical and biological profile of this versatile molecule.

References

An In-depth Technical Guide to Fluorinated Biphenyl Aldehydes: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyl aldehydes represent a pivotal class of organic compounds, garnering significant attention in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the biphenyl scaffold, which itself is a recognized pharmacophore, imparts unique physicochemical properties that can profoundly influence a molecule's biological activity.[1] The presence of an aldehyde functional group further enhances their synthetic versatility, making them valuable intermediates in the construction of complex molecular architectures for therapeutic applications.[2]

The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] These modifications often lead to improved pharmacokinetic profiles and enhanced efficacy of drug candidates.[4] Consequently, fluorinated biphenyl aldehydes are actively being explored as potential inhibitors of various enzymes and as modulators of key signaling pathways implicated in a range of diseases, including cancer and inflammatory conditions.[3][5][6]

This technical guide provides a comprehensive overview of fluorinated biphenyl aldehydes, covering their synthesis, physicochemical properties, and applications in drug discovery. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.

Synthesis of Fluorinated Biphenyl Aldehydes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl derivatives, including their fluorinated and aldehyde-functionalized analogues.[7][8] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.[7][8]

A general synthetic route to a fluorinated biphenyl aldehyde involves the coupling of a fluorinated arylboronic acid with a bromo- or iodo-substituted benzaldehyde, or vice versa. The choice of starting materials can be adapted based on commercial availability and the desired substitution pattern on the final product.

Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

-

4-Bromobenzaldehyde

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[9][10]

Synthesis Workflow Diagram

Physicochemical and Spectroscopic Data

The physicochemical properties of fluorinated biphenyl aldehydes are crucial for their application in drug discovery. Key parameters such as molecular weight, melting point, and spectroscopic data are essential for compound characterization and quality control.

Table 1: Physicochemical Properties of Selected Fluorinated Biphenyl Aldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | C₁₃H₉FO | 200.21 | 75-79 | Off-white to yellow powder | 60992-98-5 |

| 4'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde | C₁₃H₉FO | 200.21 | - | - | 192863-46-0 |

| 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₉FO | 200.21 | - | - | 854778-58-8 |

| 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde | C₁₄H₁₁FO₂ | 230.23 | - | - | 343603-76-9 |

| 3'-Fluoro-4-nitro-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₈FNO₃ | 245.21 | - | - | - |

Table 2: Spectroscopic Data for 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

| Spectroscopy Type | Key Signals |

| ¹H NMR (CDCl₃) | δ 10.05 (s, 1H, CHO), 7.95 (d, 2H), 7.75 (d, 2H), 7.65 (m, 2H), 7.18 (t, 2H) |

| ¹³C NMR (CDCl₃) | δ 191.9, 163.5 (d, J=250 Hz), 145.5, 135.8, 130.3, 129.1 (d, J=8 Hz), 127.8, 116.1 (d, J=22 Hz) |

| ¹⁹F NMR (CDCl₃) | δ -113.5 |

| Mass Spec (EI) | m/z (%): 200 (M+, 100), 199 (M+-H, 80), 171 (M+-CHO, 40) |

Spectroscopic data is compiled from typical values found in the literature and spectral databases.[9][10]

Applications in Drug Discovery: Enzyme Inhibition

Fluorinated biphenyl aldehydes are being investigated as inhibitors of various enzymes implicated in disease. The aldehyde group can act as a reactive "warhead," forming covalent or non-covalent interactions with active site residues, while the fluorinated biphenyl scaffold provides the basis for selective binding.[4]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of fluorinated biphenyl aldehydes against a target enzyme.[13][14]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Fluorinated biphenyl aldehyde inhibitor

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor to create a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Enzyme Inhibition Workflow

Table 3: Biological Activity of Selected Biphenyl Derivatives (Illustrative Examples)

| Compound Class/Example | Target Enzyme/Pathway | IC₅₀/EC₅₀ Value | Therapeutic Area |

| Fluorinated Benzo[h]quinazoline-2-amine derivatives | NF-κB Pathway | - | Anti-inflammatory |

| Fluorinated Benzofuran Derivatives | COX-2, IL-6, etc. | 1.2 - 20.5 µM | Anti-inflammatory |

| 4-Fluorophenyl-imidazole derivatives | p38α MAPK, CK1δ, JAK2 | 62 - 250 nM | Kinase Inhibition |

| Benzyloxybenzaldehyde Derivatives | ALDH1A3 | 0.23 - 1.29 µM | Cancer |

| Substituted Quinazolinones | CDK9 | 0.115 - 0.142 µM | Cancer |

This table provides illustrative examples of the inhibitory activities of related compound classes to highlight the potential of fluorinated biphenyl aldehydes. Specific IC₅₀ values for fluorinated biphenyl aldehydes are often proprietary or not widely published. Data sourced from[16][17][18][19][19].

Modulation of Signaling Pathways

Fluorinated biphenyl aldehydes hold promise as modulators of critical intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][20]

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis.[20] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets. Small molecule inhibitors that target kinases within this pathway, such as MEK and ERK, are in various stages of clinical development.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response.[21] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of inflammatory genes.[1] Chronic activation of this pathway is associated with numerous inflammatory diseases and cancers.

Conclusion

Fluorinated biphenyl aldehydes are a promising class of compounds with significant potential in drug discovery. Their synthesis is readily achieved through robust methods like the Suzuki-Miyaura coupling, and their unique physicochemical properties, imparted by the fluorine substituents, make them attractive candidates for the development of novel therapeutics. The aldehyde functionality provides a handle for further synthetic elaboration or for direct interaction with biological targets. As our understanding of the structure-activity relationships of these compounds grows, so too will their application in the design of potent and selective enzyme inhibitors and modulators of key signaling pathways, ultimately contributing to the development of new treatments for a variety of diseases. Further research into the specific biological targets and mechanisms of action of diverse fluorinated biphenyl aldehydes will undoubtedly unlock their full therapeutic potential.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde | C14H11FO2 | CID 22566727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde [myskinrecipes.com]

- 12. 3'-Fluoro-4-nitro-[1,1'-biphenyl]-3-carbaldehyde | C13H8FNO3 | CID 176548395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. research.rug.nl [research.rug.nl]

- 19. mdpi.com [mdpi.com]

- 20. Recent progress on MAP kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Fluorine Factor: A Technical Guide to the Electronic Effects of Fluorine Substitution in Biphenyl Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the fluorine atom into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, small steric footprint, and ability to modulate physicochemical characteristics make it a powerful tool for fine-tuning molecular behavior.[3] This technical guide provides an in-depth exploration of the electronic effects of fluorine substituents in biphenyl aldehydes, a structural motif of significant interest in drug discovery. We will delve into the quantitative measures of these effects, detailed experimental protocols for their characterization, and the implications for biological activity.

The Dual Nature of Fluorine's Electronic Influence

The electronic impact of a fluorine substituent on an aromatic system is a nuanced interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and influencing the acidity and basicity of nearby functional groups.[2]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated into the aromatic pi (π) system, an electron-donating resonance effect. This effect increases electron density at the ortho and para positions of the ring.

The net electronic influence of fluorine is a delicate balance of these two effects. Generally, the strong inductive effect dominates, making fluorine an overall electron-withdrawing group. However, the resonance effect can significantly temper this withdrawal, particularly at the para position.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using Hammett and Taft parameters. These linear free-energy relationships provide a valuable framework for understanding and predicting the reactivity of substituted aromatic compounds.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of the substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.

-

σm (meta): Primarily reflects the inductive effect.

-

σp (para): Represents the combined influence of inductive and resonance effects.

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

Table 1: Hammett Substituent Constants for Common Groups.

Taft Polar Substituent Constants (σ*)

The Taft equation extends the Hammett principle to aliphatic systems and can be used to isolate the polar (inductive) effects from steric effects. The polar substituent constant, σ*, is a measure of the inductive effect of a substituent.

| Substituent | σ* |

| -H | 0.49 |

| -CH₃ | 0.00 |

| -CH₂F | 1.10 |

| -CHF₂ | 2.05 |

| -CF₃ | 2.61 |

Table 2: Taft Polar Substituent Constants.

Spectroscopic Characterization of Fluorinated Biphenyl Aldehydes

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of fluorinated biphenyl aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a wealth of information about the molecular structure and electronic environment.

-

¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for studying substituent effects. Generally, electron-withdrawing groups on the aromatic ring cause a downfield shift (less negative ppm values), while electron-donating groups lead to an upfield shift (more negative ppm values).

-

¹³C NMR: The chemical shift of the carbon atoms in the aromatic ring is also influenced by the fluorine substituent. The carbon directly attached to the fluorine atom (ipso-carbon) exhibits a large upfield shift due to the heavy atom effect, while the para-carbon experiences a downfield shift.

-

¹H NMR: The chemical shifts of the aromatic protons are affected by the electron-withdrawing nature of the fluorine, generally leading to downfield shifts.

| Compound | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of C=O (δ, ppm) |

| 4'-Fluorobiphenyl-4-carbaldehyde | -114.2 | 191.5 |

| 3',4'-Difluorobiphenyl-4-carbaldehyde | F-3': -138.5, F-4': -139.1 | 191.2 |

| 2',4',6'-Trifluorobiphenyl-4-carbaldehyde | F-2',6': -110.1, F-4': -104.5 | 190.8 |

Table 3: Representative NMR Data for Fluorinated Biphenyl Aldehydes. [4][5]

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive indicator of the electronic environment of the aldehyde group. Electron-withdrawing groups, such as fluorine, increase the double bond character of the carbonyl group, leading to a higher stretching frequency (wavenumber).[6]

| Compound | C=O Stretching Frequency (cm⁻¹) |

| Biphenyl-4-carbaldehyde | ~1700 |